4-bromopent-4-en-1-amine hydrochloride
Description
4-Bromopent-4-en-1-amine hydrochloride is a halogenated aliphatic amine characterized by a pent-4-en-1-amine backbone with a bromine atom substituted at the vinylic carbon (C4). Its molecular formula is C₅H₉BrClN, and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments. The compound’s structure combines a reactive alkene, a primary amine, and a vinylic bromide, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique features include:
- Vinylic bromide: Bromine is directly attached to the double bond (C=C-Br), increasing electrophilicity and reactivity in substitution or elimination reactions.
- Primary amine: The -NH₂ group at C1 allows for hydrogen bonding and interactions with biological targets.
- Hydrochloride salt: Improves crystallinity and handling properties compared to the free base.
Properties
CAS No. |
2763756-00-7 |
|---|---|
Molecular Formula |
C5H11BrClN |
Molecular Weight |
200.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopent-4-en-1-amine hydrochloride generally involves the bromination of pent-4-en-1-amine. The process can be summarized as follows:
Starting Material: Pent-4-en-1-amine.
Bromination: The bromination reaction is carried out using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated and purified, often by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into amines or alkanes.
Addition Reactions: The double bond in the pentene chain allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted amines, alcohols, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Scientific Research Applications
4-Bromopent-4-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromopent-4-en-1-amine hydrochloride involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Addition Reactions: The double bond in the pentene chain is the site for electrophilic addition.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Reactivity & Biological Activity | Key Differences |
|---|---|---|---|
| 4-Bromopent-4-en-1-amine HCl | Bromine at C4 (vinylic), pent-4-en backbone | High reactivity in elimination (e.g., HBr elimination); potential neuroactive properties due to amine | Benchmark compound |
| 4-Chloropent-4-en-1-amine HCl | Chlorine at C4 (vinylic) | Lower electrophilicity than Br; reduced antimicrobial activity | Halogen electronegativity and size |
| 5-Bromopent-4-en-1-amine HCl | Bromine at C5 (allylic), pent-4-en backbone | Allylic bromide undergoes radical reactions; weaker receptor binding | Bromine position affects reaction pathways |
| 4-Bromopent-1-en-1-amine HCl | Bromine at C1 (terminal alkene) | Terminal alkene less sterically hindered; altered pharmacokinetics | Double bond position relative to amine |
| 1-(4-Bromophenyl)propan-1-amine HCl | Bromine on aromatic ring, propanamine chain | Aryl bromide engages in π-π stacking; higher lipophilicity | Aromatic vs. aliphatic bromine |
Halogen Substitution Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity and intermolecular interactions (e.g., van der Waals forces), leading to stronger binding to hydrophobic enzyme pockets compared to chlorine .
- Vinylic vs. Aryl Bromides : Vinylic bromides (as in 4-bromopent-4-en-1-amine) are more reactive in elimination reactions (e.g., forming dienes), whereas aryl bromides (e.g., 1-(4-bromophenyl)propan-1-amine) participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Double Bond Position and Backbone Length
- Pent-4-en vs. In contrast, shorter chains (e.g., but-3-en in 4-(4-bromophenyl)but-3-en-1-amine) limit membrane permeability .
- Terminal vs. Internal Alkenes : Terminal alkenes (e.g., 4-bromopent-1-en-1-amine) are less sterically hindered, favoring nucleophilic attacks, while internal alkenes (e.g., 4-bromopent-4-en-1-amine) stabilize transition states in cycloaddition reactions .
Key Research Findings
- Synthetic Utility : The vinylic bromide facilitates Heck coupling and Diels-Alder reactions, enabling access to complex heterocycles .
- Pharmacokinetics : Bromine’s lipophilicity enhances bioavailability, as seen in N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride’s CNS penetration .
- Safety Profile : Like most aliphatic amines, it requires handling under inert conditions to avoid decomposition and irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
